molecular formula C15H20I4NNaO9 B15286387 Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate

Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate

Cat. No.: B15286387
M. Wt: 888.93 g/mol
InChI Key: JMHCCAYJTTWMCX-UHFFFAOYSA-M
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Description

Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate (CAS: 25416-65-3; 6106-07-6) is the sodium salt of levothyroxine (L-thyroxine) in its pentahydrated form. It is a synthetic thyroid hormone prohormone (T4) used to treat hypothyroidism and regulate metabolism . Structurally, it features four iodine atoms at the 3,5 positions of two aromatic rings, an (S)-configured alanine side chain, and five water molecules in its crystalline lattice . Its molecular formula is C₁₅H₁₀I₄NNaO₄·5H₂O, with a molecular weight of 798.86 g/mol .

Properties

IUPAC Name

sodium;2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHCCAYJTTWMCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20I4NNaO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

888.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate typically involves the iodination of phenolic compounds followed by the coupling of the iodinated intermediates with amino acids. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective iodination of the phenolic rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include deiodinated derivatives, quinones, and substituted phenolic compounds, which can further undergo additional chemical transformations .

Scientific Research Applications

Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s iodine atoms and hydroxyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include oxidative stress modulation, enzyme inhibition, and receptor activation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Chemical Structure and Stability

Table 1: Structural Comparison of Iodinated Thyroid Hormones and Analogs
Compound Name CAS Number Molecular Formula Iodine Atoms Hydration State Key Structural Features Stability Considerations
Levothyroxine Sodium Pentahydrate 6106-07-6 C₁₅H₁₀I₄NNaO₄·5H₂O 4 Pentahydrate Two 3,5-diiodophenyl rings, (S)-alanine chain Hydrate structure prone to water loss
Liothyronine Sodium (T3) 55-06-1 C₁₅H₁₀I₃NNaO₄ 3 Anhydrous Missing one iodine at phenolic ring Higher metabolic activity; shorter half-life
Liotrix (T4/T3 Combination) YW8HJ0N26X C₃₀H₂₃I₇N₂O₈ 7 (T4 + T3) Variable 4:3 iodine ratio in combined formulation Mimics natural thyroid secretion
Triiodothyroacetic Acid (Impurity C) 51-24-1 C₁₄H₉I₃NO₄ 3 Anhydrous Acetic acid side chain instead of alanine Genotoxic impurity in levothyroxine synthesis

Key Findings :

  • Iodination : Levothyroxine (T4) contains four iodine atoms, while liothyronine (T3) has three. The absence of one iodine in T3 increases its receptor-binding affinity and metabolic activity .
  • Hydration : The pentahydrate form of levothyroxine sodium exhibits a three-dimensional supramolecular network with two distinct conformations of thyroxine anions. This structure contributes to its hygroscopicity and instability upon dehydration .
  • Impurities : Triiodothyroacetic acid (Impurity C) and tetraiodothyroacetic acid (Impurity D) are critical impurities in levothyroxine synthesis, requiring stringent control (<0.04% w/w) .

Pharmacological and Pharmacokinetic Properties

Table 2: Pharmacological Comparison
Compound Biological Activity Half-Life (Hours) Blood-Brain Barrier Permeability Key Metabolic Pathway
Levothyroxine (T4) Prohormone (converted to T3) 168–192 Yes Deiodination in liver/kidney to T3
Liothyronine (T3) Active hormone 24–48 Yes Direct receptor interaction
Liotrix (T4/T3) Dual hormone action T4: 168–192; T3: 24–48 Yes Combines T4 conversion and T3 activity

Key Findings :

  • Levothyroxine acts as a prodrug, requiring peripheral deiodination to T3 for activity. Its long half-life allows once-daily dosing .
  • Liothyronine has rapid onset but shorter duration, necessitating multiple daily doses. It bypasses deiodination, making it critical for myxedema coma .

Stability and Formulation Challenges

  • Hydration Effects : The pentahydrate form of levothyroxine sodium is prone to dehydration, leading to lattice destabilization and reduced bioavailability. Storage under inert, anhydrous conditions is critical .
  • Racemic vs. Enantiopure Forms : Racemic thyroxine sodium (DL-form) crystallizes as a conglomerate but is less stable than the enantiopure (L-) form used therapeutically .

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